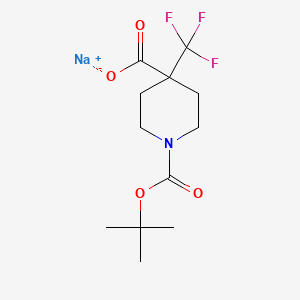

Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a trifluoromethyl group at the 4-position of the piperidine ring. The final step involves the formation of the sodium salt of the carboxylate group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using reagents like trifluoroacetic acid for Boc deprotection.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butoxycarbonyl groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceutical agents. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Sodium 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Sodium 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate makes it unique compared to its analogs. The trifluoromethyl group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Biological Activity

Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies.

- Molecular Formula : C12H18F3NO4

- IUPAC Name : this compound

- CAS Number : 17983139

This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable structure in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups and trifluoromethylation. The following general reaction scheme can be employed:

-

Formation of Boc-Piperidine :

- React piperidine with Boc anhydride to form the Boc-protected piperidine.

-

Trifluoromethylation :

- Introduce the trifluoromethyl group using reagents like trifluoroacetic acid or trifluoromethylating agents.

-

Sodium Salt Formation :

- Convert the carboxylic acid to its sodium salt by reacting with sodium hydroxide.

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable anticancer properties. For instance, studies have shown that various derivatives of piperidine can induce apoptosis in cancer cells through multiple mechanisms, including disruption of microtubule dynamics and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.1 - 10 | Induction of apoptosis through microtubule disruption |

| Related Trifluoromethyl Compounds | Cytotoxicity | < 0.5 | Methuosis induction and cell cycle arrest |

Mechanistic Insights

The biological activity of this compound may involve:

- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.

- Microtubule Disruption : Similar compounds have been reported to affect microtubule polymerization, which is critical for mitosis.

- Cell Cycle Arrest : Evidence suggests that this compound can halt the cell cycle at various checkpoints, particularly G2/M phase.

Case Studies

-

Study on GBM Cells :

A study evaluated the effects of this compound on glioblastoma (GBM) cells. The compound demonstrated significant cytotoxicity at low concentrations (IC50 = 0.1 µM), suggesting a potent therapeutic potential against aggressive tumors. -

In Vivo Studies :

In animal models, administration of this compound resulted in reduced tumor growth and metastasis in xenograft models, further supporting its potential as an anticancer agent.

Properties

Molecular Formula |

C12H17F3NNaO4 |

|---|---|

Molecular Weight |

319.25 g/mol |

IUPAC Name |

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H18F3NO4.Na/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15;/h4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |

InChI Key |

WTSJUFOTNBZXNC-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])C(F)(F)F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.